molecular formula C11H16FNO B13257704 4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol

4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol

Cat. No.: B13257704
M. Wt: 197.25 g/mol
InChI Key: IOQIXYQPRZXHGP-UHFFFAOYSA-N
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Description

4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C11H16FNO It is a phenolic compound with a fluorine atom and an isopropylamino group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, or metabolism, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol: can be compared with other phenolic compounds with similar structures, such as:

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity.

    Isopropylamino Group: This functional group contributes to the compound’s unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

4-fluoro-2-[1-(propan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C11H16FNO/c1-7(2)13-8(3)10-6-9(12)4-5-11(10)14/h4-8,13-14H,1-3H3

InChI Key

IOQIXYQPRZXHGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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